molecular formula C19H22N2OS B2580167 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide CAS No. 954715-59-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2580167
CAS No.: 954715-59-4
M. Wt: 326.46
InChI Key: JATWPTYGPWFZQT-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is an organic compound that falls into the category of heterocyclic compounds due to the presence of the dihydroisoquinoline and thiophene rings

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically begins with the formation of key intermediates. One common approach involves the initial synthesis of 3,4-dihydroisoquinoline and thiophene derivatives which are then linked via alkylation or amidation reactions. The synthesis can involve several steps, each requiring specific reaction conditions such as controlled temperatures, pressures, and the use of catalysts to ensure selectivity and yield.

  • Industrial Production Methods:

    For industrial-scale production, process optimization is crucial. This often involves the use of flow chemistry techniques to enhance reaction efficiency and product purity. Advanced catalytic systems and automated reactors are employed to maintain consistent reaction conditions. Purification methods such as crystallization or chromatographic techniques are used to isolate the desired compound.

Chemical Reactions Analysis

  • Types of Reactions:

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo several types of chemical reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions:

    • Oxidation: The compound may react with oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of various oxidized derivatives.

    • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound, particularly targeting the nitrogen-containing ring.

    • Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially on the thiophene ring, using reagents like halogens or nucleophiles.

  • Major Products:

    The major products formed from these reactions depend on the reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, whereas reduction might yield amines or alcohols.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a wide array of scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.

  • Biology: It serves as a ligand in bioorganic chemistry, facilitating the study of enzyme-substrate interactions and protein binding.

  • Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities, such as anti-inflammatory or antitumor properties.

  • Industry: It can be used in the development of novel materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and thiophene rings allow for pi-stacking and hydrogen bonding interactions, which can influence the compound's binding affinity and selectivity. Pathways involved in its mechanism may include modulation of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-(2-(2,3-dihydrobenzofuran-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

  • N-(2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

  • N-(2-(3,4-dihydro-2H-quinolin-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(15-5-6-15)20-11-18(17-8-10-23-13-17)21-9-7-14-3-1-2-4-16(14)12-21/h1-4,8,10,13,15,18H,5-7,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATWPTYGPWFZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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